(3-Nitropyridin-2-yl)cyanamide
Overview
Description
“(3-Nitropyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “(3-Nitropyridin-2-yl)cyanamide” consists of a pyridine ring substituted with a nitro group at the 3-position and a cyanamide group at the 2-position . The molecular formula is C6H4N4O2 .Physical And Chemical Properties Analysis
“(3-Nitropyridin-2-yl)cyanamide” is a solid compound with a molecular weight of 164.12 . Further details about its physical and chemical properties, such as melting point, boiling point, and density, were not found in the available resources.Scientific Research Applications
Chemical Synthesis and Reactions
1,3-Dipolar Cycloaddition Reactions : (3-Nitropyridin-2-yl)cyanamide, particularly in the form of nitropyridyl isocyanates, exhibits reactivity in 1,3-dipolar cycloaddition reactions, forming tetrazolinones and substituted amines, which are important intermediates in organic synthesis (Holt & Fiksdahl, 2007).
Formation of Aminopyridines : The compound is used in the iron-catalyzed formation of highly substituted 2-aminopyridines, a reaction that is high yielding and regioselective (Lane, D'Souza, & Louie, 2012).
Oxidative Arylamination : The compound plays a role in the oxidative arylamination of 3-nitropyridine, leading to the formation of 2-arylamino-5-nitropyridines and nitrosopyridines (Borovlev et al., 2018).
Synthesis of Benzimidazoles : It is involved in the synthesis of benzimidazoles and imidazo[4,5-b]pyridine via phosphine-mediated reductive cyclization (Duchek & Vasella, 2011).
Cyanation Reactions : The cyanation of pyridine derivatives with (3-Nitropyridin-2-yl)cyanamide is a key step in synthesizing various pyridinecarbonitriles (Sakamoto et al., 1985).
Material Science and Engineering
- Intermediate for Anticancer Drugs : (3-Nitropyridin-2-yl)cyanamide is used as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitropyridin-2-yl)cyanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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